molecular formula C30H30N6O6S2 B2865123 ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393849-91-7

ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2865123
CAS RN: 393849-91-7
M. Wt: 634.73
InChI Key: DHQXTNFKRDUWGM-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H30N6O6S2 and its molecular weight is 634.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of benzothiophene derivatives, including those related to the compound , involves complex reactions that yield a variety of structurally related compounds. These syntheses often leverage reactions such as diazotisation, coupling with aromatic and heterocyclic amines, and air oxidation in the presence of catalysts. For instance, the diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives followed by coupling with selected amines has been utilized for synthesizing heterofused triazoles, showcasing the versatility of benzothiophene derivatives in creating heterocyclic compounds (Sabnis & Rangnekar, 1990). Similarly, the synthesis of novel azo-Schiff bases from ethyl 2-amino-tetrahydrobenzo[b]thiophene derivatives demonstrates the compound's utility in creating structurally diverse molecules with potential applications in dyes and pigments (Menati et al., 2020).

Applications in Pharmaceuticals and Materials

The structural complexity and versatility of benzothiophene derivatives make them suitable candidates for various applications, particularly in pharmaceuticals and materials science. Their ability to form stable, complex structures with potential biological activity is of significant interest. For example, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones highlights the potential for creating compounds with unique biological activities, which could be explored for drug development (Sun et al., 2010). Additionally, the creation of azo benzo[b]thiophene derivatives for application as disperse dyes suggests the compound's relevance in materials science, offering a pathway to developing new materials with specific optical properties (Sabnis & Rangnekar, 1989).

properties

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O6S2/c1-3-42-29(39)26-21-10-7-11-23(21)44-28(26)32-25(37)17-43-30-34-33-24(35(30)16-19-8-5-4-6-9-19)15-31-27(38)20-13-12-18(2)22(14-20)36(40)41/h4-6,8-9,12-14H,3,7,10-11,15-17H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQXTNFKRDUWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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